Cas no 830-03-5 (4-Nitrophenyl acetate)

4-Nitrophenyl acetate structure
4-Nitrophenyl acetate structure
4-Nitrophenyl acetate
830-03-5
C8H7NO4
181.145482301712
MFCD00007326
83116
24897853

4-Nitrophenyl acetate Properties

Names and Identifiers

    • 4-Nitrophenyl acetate
    • Acetic acid 4-nitrophenyl ester
    • (4-nitrophenyl) acetate
    • 4-Nitrophenyl Acetat
    • p-Nitrophenylacetate
    • p-acetoxynitrobenzene
    • p-nitrophenol acetate
    • NSC 2633
    • p-Nitrobenzene acetate
    • acetic acid, 4-nitrophenyl ester
    • p-nitrophenyl acetate
    • Acetic acid p-nitrophenyl ester
    • Acetic acid, p-nitrophenyl ester
    • p-Nitrophenyl acetate (VAN)
    • P-ACETOXY NITROBENZEN
    • I902J0QH9S
    • Acetic acid 4-nitro-phenyl ester
    • QAUUDNIGJSLPSX-UHFFFAOYSA-N
    • Aceticacid,P-Nitrophenylester
    • 4-Nitrop
    • p-Nitrophenyl acetate
    • Acetic acid, p-nitrophenyl ester (6CI, 8CI)
    • Phenol, p-nitro-, acetate (7CI)
    • 4-Acetyloxy-1-nitrobenzene
    • CHEBI:82635
    • A840484
    • Q27156150
    • F31024
    • 4-O2NC6H4OAc
    • NSC2633
    • SCHEMBL74985
    • P-NITROPHENYL ACETATES
    • 4-Nitrophenyl acetate, esterase substrate
    • AKOS015833423
    • N-3900
    • SY010750
    • NSC-2633
    • NS00022825
    • para-nitrophenyl acetate
    • CHEMBL40988
    • 4-Nitrophenyl acetate, >=99.0% (GC)
    • WLN: WNR DOV1
    • EINECS 212-593-5
    • UNII-I902J0QH9S
    • PNP-ACETATE
    • BDBM11326
    • AI3-00496
    • FT-0619251
    • 4-06-00-01298 (Beilstein Handbook Reference)
    • MFCD00007326
    • CS-W017169
    • Phenol, p-nitro-, acetate
    • AS-19298
    • BRN 0515874
    • K4V
    • 830-03-5
    • DTXSID2061191
    • A0040
    • DTXCID0048341
    • 4-nitrophenylacetate
    • Acetic acid pnitrophenyl ester
    • Acetic acid, pnitrophenyl ester
    • pNitrophenyl acetate
    • DB-056674
    • pAcetoxynitrobenzene
    • pNitrophenol acetate
    • Acetic acid, 4nitrophenyl ester
    • +Expand
    • MFCD00007326
    • QAUUDNIGJSLPSX-UHFFFAOYSA-N
    • 1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3
    • O=C(C)OC1C=CC([N+](=O)[O-])=CC=1
    • 0515874

Computed Properties

  • 181.03800
  • 0
  • 4
  • 2
  • 181.03750770g/mol
  • 13
  • 203
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.5
  • nothing
  • 0
  • 72.1

Experimental Properties

  • 2.04330
  • 72.12000
  • 1.5468 (estimate)
  • Insoluble in water.
  • 314.24°C (rough estimate)
  • 77.0 to 80.0 deg-C
  • Very slightly soluble (0.72 g/l) (25 º C),
  • Not determined
  • Stable. Combustible. Incompatible with strong oxidizing agents.
  • Not determined
  • 1.304±0.06 g/cm3 (20 ºC 760 Torr),

4-Nitrophenyl acetate Security Information

  • AJ1150000
  • 3
  • S24/25
  • R11; R34
  • F F C C
  • NONH for all modes of transport
  • 0-10°C
  • 11-34
  • Yes

4-Nitrophenyl acetate Customs Data

  • 2915390090
  • China Customs Code:

    2915390090

    Overview:

    2915390090. Other acetate esters. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2915390090. esters of acetic acid. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:5.5%. General tariff:30.0%

4-Nitrophenyl acetate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P003MCH-5g
4-Nitrophenyl acetate
830-03-5 97%
5g
$4.00 2024-04-21
A2B Chem LLC
AB68129-5g
4-Nitrophenyl acetate
830-03-5 97%
5g
$4.00 2024-04-19
Aaron
AR003MKT-5g
4-Nitrophenyl acetate
830-03-5 98%
5g
$4.00
abcr
AB173629-10 g
4-Nitrophenyl acetate, 97%; .
830-03-5 97%
10 g
€60.60 2023-07-20
Ambeed
A683129-5g
4-Nitrophenyl acetate
830-03-5 97%
5g
$5.0 2024-08-02
Apollo Scientific
OR937811-25g
4-Nitrophenyl acetate
830-03-5 97%
25g
£54.00 2023-09-01
Chemenu
CM243568-500g
4-Nitrophenyl acetate
830-03-5 95+%
500g
$326
ChemScence
CS-W017169-100g
4-Nitrophenyl acetate
830-03-5 99.88%
100g
$127.0 2022-04-26
Cooke Chemical
A6175112-1g
4-Nitrophenyl acetate
830-03-5 98%
1g
RMB 24.00 2023-09-07
Crysdot LLC
CD12027409-500g
4-Nitrophenyl acetate
830-03-5 97%
500g
$349

4-Nitrophenyl acetate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Silica ;  50 min, rt
Reference
Highly efficient solvent-free acetylation of alcohols with acetic anhydride catalyzed by recyclable sulfonic acid catalyst (SBA-15-Ph-Pr-SO3H) - An environmentally benign method
Zareyee, Daryoush; et al, Canadian Journal of Chemistry, 2012, 90(5), 464-468

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 h, rt
Reference
Lens culinaris: A new biocatalyst for reducing carbonyl and nitro groups
Ferreira, Daniele Alves; et al, Biotechnology and Bioprocess Engineering, 2012, 17(2), 407-412

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Silica ,  12-Tungstosilicic acid ;  3 min, 25 °C
1.2 Reagents: Water ;  25 °C
Reference
Acetylation of alcohols and phenols using continuous-flow, tungstosilicic acid-supported, monolith microreactors with scale-up capability
He, Ping; et al, Journal of Flow Chemistry, 2012, 2, 47-51

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Titania ;  40 min, 25 °C
Reference
TiO2, a simple and an efficient catalyst for esterification of phenols under solvent-free condition
Pasha, Mohamed Afzal; et al, Indian Journal of Chemistry, 2008, (4), 597-600

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane ;  0 °C → rt; 3 h, rt
Reference
NIS/TBHP Induced Regioselective Selenation of (Hetero)Arenes via Direct C-H Functionalization
Ding, Chaochao; et al, ChemCatChem, 2018, 10(23), 5397-5401

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Bismuth trichloride Solvents: Acetic acid
Reference
A convenient and chemoselective acetylation and formylation of alcohols and phenols using acetic acid and ethyl formate in the presence of Bi(III) salts
Mohammadpoor-Baltork, Iraj; et al, Journal of Chemical Research, 2001, (7), 280-282

Synthetic Circuit 7

Reaction Conditions
1.1 Catalysts: Ferric perchlorate Solvents: Acetic acid ;  24 h, rt
Reference
Catalytic acetylation of alcohols and phenols with ferric perchlorate in acetic acid
Heravi, Majid M.; et al, Catalysis Communications, 2006, 7(3), 136-139

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Cesium hydrogen tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′… Solvents: Acetonitrile ;  30 min, 50 °C
Reference
Characterization of novel Cs and K substituted phosphotungstic acid modified MCM-41 catalyst and its catalytic activity towards acetylation of aromatic alcohols
Rana, Surjyakanta; et al, Journal of Chemical Sciences (Bangalore, 2012, 124(5), 1117-1125

Synthetic Circuit 9

Reaction Conditions
1.1 Catalysts: 1H-1,4-Diazepine, 2,3-dihydro-5,7-dimethyl-, compd. with perchlorate (1:1) ;  rt; 4 h, 40 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, cooled
Reference
Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances
Giri, Santosh Kumar; et al, RSC Advances, 2017, 7(22), 13653-13667

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: (Diethylamino)sulfur trifluoride Catalysts: 4-(Dimethylamino)pyridine Solvents: Acetonitrile ;  rt; 6 h, rt
Reference
Acylation of phenols to phenolic esters with organic salts
Zhang, Zhanrong; et al, Green Chemistry, 2022, 24(24), 9763-9771

Synthetic Circuit 11

Reaction Conditions
1.1 5 min, rt → 100 °C
Reference
Rapid and ecofriendly esterification of alcohols with 2-acylpyridazinones
Kim, Bo Ram; et al, Bulletin of the Korean Chemical Society, 2013, 34(11), 3410-3414

Synthetic Circuit 12

Reaction Conditions
1.1 rt; 5 min, 150 °C; cooled
Reference
Catalyst-free esterification of alcohols using 2-acyl-4,5-dichloropyridazinones under microwave conditions
Kim, Bo Ram; et al, Tetrahedron, 2013, 69(15), 3234-3237

Synthetic Circuit 13

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Tetrahydrofuran ;  1 min, rt
1.2 5 min, rt
1.3 Reagents: Water ;  10 min, rt
Reference
Facile esterification of alcohols with 2-acyl-4,5-dichloropyridazin-3(2h)-ones under Friedel-Crafts conditions
Kim, Bo Ram; et al, Synlett, 2014, 25(13), 1909-1915

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Aluminum triflate ;  5 min, rt
Reference
Al(OTf)3 as a highly efficient catalyst for the rapid acetylation of alcohols, phenols, and thiophenols under solvent-free conditions
Kamal, Ahmed; et al, Tetrahedron Letters, 2007, 48(22), 3813-3818

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Ceric ammonium nitrate ;  2 - 4 min, rt; 3 min, heated
Reference
Solid-state regioselective nitration of activated hydroxyaromatics and hydroxycoumarins with cerium(IV) ammonium nitrate
Ganguly, Nemai C.; et al, Journal of Chemical Research, 2005, (11), 733-735

Synthetic Circuit 16

Reaction Conditions
Reference
Mercuration of diethyl aryl phosphate with mercuric acetate
El-Sawi, E.; et al, Journal of the Indian Chemical Society, 1981, 58(9), 831-5

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Acetic anhydride ;  24 h, 0 °C → rt
Reference
Sodium nitrite
McCullough, Kevin J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2016, 1, 1-11

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Sodium nitrite Solvents: Acetic acid ,  Acetic anhydride
1.2 Reagents: Water
Reference
Conversion of N-Aromatic Amides to O-Aromatic Esters
Glatzhofer, Daniel T.; et al, Organic Letters, 2002, 4(14), 2349-2352

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  10 h, 0.3 MPa, 140 °C; 140 °C → rt
1.2 30 min, rt → 80 °C
Reference
An improved synthesis of a β-blocker celiprolol hydrochloride
Ji, Li; et al, Journal of Chemical Research, 2011, 35(11), 640-643

Synthetic Circuit 20

Reaction Conditions
1.1 Catalysts: Aluminum triflate ;  2 h, rt
Reference
Al(OTf)3 as a highly efficient catalyst for the rapid acetylation of alcohols, phenols, and thiophenols under solvent-free conditions
Kamal, Ahmed; et al, Tetrahedron Letters, 2007, 48(22), 3813-3818

Synthetic Circuit 21

Reaction Conditions
1.1 Catalysts: Poly(vinylpyrrolidone) ,  Zirconium chloride (ZrCl4) Solvents: Chloroform ,  Hexane ;  1.67 h, reflux
Reference
Polyvinylpyrrolidone-supported zirconium nanoparticles: synthesis, characterization, efficiency as a new polymer nanocomposite catalyst for one-step transesterification reaction
Azadi, Sedigheh; et al, Monatshefte fuer Chemie, 2023, 154(2), 239-248

Synthetic Circuit 22

Reaction Conditions
1.1 Catalysts: Sulfuric acid (silica-bound) Solvents: Dichloromethane ;  45 min, rt
Reference
An efficient and convenient method for desilylation-acetylation of trimethylsilyl ethers catalyzed by silica sulfuric acid
Jin, Tong-Shou; et al, Asian Journal of Chemistry, 2008, 20(7), 5005-5010

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Bismuth nitrate Catalysts: Dabco ;  3 min, heated
Reference
Solvent-free DABCO-catalyzed one-pot conversion of tetrahydropyranyl ethers into acetates by the action of bismuth(III) nitrate under microwave irradiation
Asadolah, K.; et al, Russian Journal of Organic Chemistry, 2009, 45(7), 1110-1111

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  2 h, rt
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, rt
Reference
A Magnetic Biomimetic Nanocatalyst for Cleaving Phosphoester and Carboxylic Ester Bonds under Mild Conditions
Zheng, Yan; et al, Organic Letters, 2006, 8(15), 3215-3217

Synthetic Circuit 25

Reaction Conditions
Reference
Water-soluble acylating agents: preparation of 2-acylthio-1-alkylpyridinium salts and acylation of phenols, acids, and (or) amines with these salts in an aqueous phase
Sakakibara, Tohru; et al, Bulletin of the Chemical Society of Japan, 1988, 61(1), 247-53

Synthetic Circuit 26

Reaction Conditions
1.1 20 min, 80 °C
Reference
Chemoselective acylation of amines, thiols, and phenols using 2,4,6-triacyloxy-1,3,5-triazine (TAT) as a new and effective reagent under mild condition
Gholap, Somnath S.; et al, Journal of the Indian Chemical Society, 2009, 86(2), 179-182

Synthetic Circuit 27

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Acetonitrile ;  3 - 6 h, rt
1.2 Solvents: Water
Reference
Site-selective phenol acylation mediated by thioacids via visible light photoredox catalysis
Shi, Lili; et al, Organic Chemistry Frontiers, 2018, 5(8), 1312-1319

4-Nitrophenyl acetate Raw materials

4-Nitrophenyl acetate Preparation Products

4-Nitrophenyl acetate Suppliers

Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier Audited Supplier
(CAS:830-03-5)
A LA DING
anhua.mao@aladdin-e.com

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